Dulciol D
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Overview
Description
Dulciol D belongs to the class of organic compounds known as xanthones . These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9 . The molecular formula of this compound is C20H16O5 . It has an average mass of 336.338 Da and a monoisotopic mass of 336.099762 Da .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the reaction of dulcitol with pure fatty acid esters such as Methyl stearate, Methyl laurate, Methyl hexanoate, Methyl palmitate to obtain 1 (6) – Mono ester -D- dulcitol . These compounds are prepared by transesterification method in a basic medium .Molecular Structure Analysis
The molecular structure of this compound is complex, with a xanthene moiety conjugated to a ketone group at carbon 9 . The structure can be analyzed using tools like MolView , which allows for the conversion of a structural formula into a 3D model .Physical and Chemical Properties Analysis
This compound has a molecular formula of C20H16O5 . It has an average mass of 336.338 Da and a monoisotopic mass of 336.099762 Da .Scientific Research Applications
Gene Therapy in Bladder Cancer
Dulciol D, also known as Scopadulciol (SDC), has been studied for its synergistic effect in treating human bladder cancer through gene therapy. Research suggests that this compound enhances the killing effect of antitumor actions by Ad-human telomerase reverse transcriptase (hTERT)-herpes simplex virus thymidine kinase (HSV-TK)/ganciclovir (GCV) suicide gene system on bladder cancer cells in vitro. The study found that SDC, when combined with the Ad-hTERT-HSV-TK/GCV system, significantly improved the killing effect on bladder cancer cells and augmented the bystander effect of these drugs in therapy, making it a notable contributor to gene therapy approaches for bladder cancer treatment (Qu et al., 2013).
Neuropharmacological Effects
Scoparia dulcis Linn. (SD), which contains this compound, has been evaluated for its sedative and hypnotic effects. The ethanolic extract of whole plants of Scoparia dulcis (EESD) was tested for its neuropharmacological effects in mice. The results indicated that EESD significantly inhibited locomotor activity and prolonged the duration of sleeping, induced by thiopental sodium. This suggests that EESD, and potentially this compound as one of its components, may possess sedative principles with potent hypnotic properties (Moniruzzaman et al., 2015).
Properties
CAS No. |
175617-26-2 |
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Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
7,10-dihydroxy-8-(2-methylbut-3-en-2-yl)furo[3,2-c]xanthen-6-one |
InChI |
InChI=1S/C20H16O5/c1-4-20(2,3)12-9-13(21)19-14(16(12)23)15(22)11-6-5-10-7-8-24-17(10)18(11)25-19/h4-9,21,23H,1H2,2-3H3 |
InChI Key |
XYTVIOHQRFERMN-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C3)C=CO4)O |
Canonical SMILES |
CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C3)C=CO4)O |
melting_point |
194-196°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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